molecular formula C19H23F3N4O B2707441 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1396887-43-6

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2707441
CAS No.: 1396887-43-6
M. Wt: 380.415
InChI Key: JBYSNMAUHUXTTH-UHFFFAOYSA-N
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Description

The compound “4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and piperidine rings, followed by the introduction of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, as well as the trifluoromethyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and piperidine rings, as well as the trifluoromethyl group. For example, the pyrazole ring is known to be amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Molecular Structure

One area of application involves the synthesis of novel compounds and the investigation of their molecular structures. For example, novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been synthesized, with molecular structure investigations conducted using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021). These studies contribute to the understanding of intermolecular interactions and electronic properties, offering insights into the molecular basis of their potential applications.

Antimicrobial and Antitumor Activities

The synthesized compounds have been evaluated for their antioxidant, antitumor, and antimicrobial activities. For instance, microwave-assisted synthesis of new pyrazolopyridines showed significant antioxidant activity using the DPPH assay, and compounds demonstrated notable antitumor activity against liver and breast cell lines, as well as antimicrobial activity against various bacterial strains (El‐Borai et al., 2013). This highlights the potential of such compounds in developing new treatments for cancer and bacterial infections.

Molecular Interaction Studies

Another application is in the detailed study of molecular interactions, such as the investigation of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. These studies involve conformational analysis and the development of pharmacophore models, aiding in the understanding of binding interactions and the design of receptor-specific drugs (Shim et al., 2002).

Glycine Transporter Inhibition

Research into the identification of potent and orally available glycine transporter 1 inhibitors has led to the discovery of compounds with higher CNS multiparameter optimization scores, indicating their potential application in treating central nervous system disorders (Yamamoto et al., 2016).

Enzyme Inhibition for Disease Treatment

Compounds with a similar structure have been evaluated for their ability to inhibit specific enzymes, such as soluble epoxide hydrolase, with implications for treating diseases like cancer. Through lead optimization work, compounds showing robust effects on serum biomarkers have been identified, suggesting their utility in disease models (Thalji et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many compounds with pyrazole rings, for example, have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its biological activity, and development of its potential therapeutic applications .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-13-11-14(2)26(24-13)12-15-7-9-25(10-8-15)18(27)23-17-6-4-3-5-16(17)19(20,21)22/h3-6,11,15H,7-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSNMAUHUXTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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